molecular formula C22H19N3O5 B11290115 Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl]benzoate

Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl]benzoate

Cat. No.: B11290115
M. Wt: 405.4 g/mol
InChI Key: ZCYCUZYTNISQSZ-UHFFFAOYSA-N
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Description

Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl]benzoate is a structurally complex organic molecule featuring a fused furo[2,3-d]pyrimidine core. This compound integrates multiple functional groups:

  • A furopyrimidine ring system (oxygen-containing fused heterocycle) with dimethyl and dioxo substituents.
  • A methyl benzoate moiety at position 5, enhancing lipophilicity and influencing molecular recognition.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent, given the bioactivity of analogous pyrimidine derivatives . Its synthesis likely involves multi-step reactions, including cyclocondensation, esterification, and substitution, requiring precise control of reaction conditions (e.g., temperature, solvent) to optimize yields .

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 4-(6-anilino-1,3-dimethyl-2,4-dioxofuro[2,3-d]pyrimidin-5-yl)benzoate

InChI

InChI=1S/C22H19N3O5/c1-24-19(26)17-16(13-9-11-14(12-10-13)21(27)29-3)18(23-15-7-5-4-6-8-15)30-20(17)25(2)22(24)28/h4-12,23H,1-3H3

InChI Key

ZCYCUZYTNISQSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-dimethyluracil with phenyl isocyanate to form an intermediate, which is then cyclized to produce the furo[2,3-d]pyrimidine core. This intermediate is further reacted with methyl 4-bromobenzoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of ester derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl]benzoate exhibit significant antimicrobial activity. For instance:

  • Structure-Activity Relationship : Compounds with a similar pyrimidine backbone have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L against pathogens like Staphylococcus aureus and Salmonella typhi .
  • Mechanism of Action : The presence of electron-withdrawing groups and specific moieties in the structure enhances the antimicrobial potency by affecting bacterial cell wall synthesis and function .

Anticancer Properties

The potential anticancer effects of this compound have been explored through various synthetic analogs:

  • Synthesis of Novel Derivatives : Research has focused on synthesizing derivatives that incorporate the core structure of the compound along with additional functional groups to enhance biological activity. These derivatives have been evaluated for their cytotoxic effects on cancer cell lines .
  • In Vitro Studies : Preliminary in vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines. The mechanisms are believed to involve apoptosis induction and cell cycle arrest at various phases .

Case Study: Antimicrobial Efficacy

A study published in Molecules highlighted the antimicrobial efficacy of synthesized pyrido[2,3-d]pyrimidine derivatives. The compounds showed MIC values comparable to standard antibiotics like cefotaxime against several bacterial strains .

CompoundBacterial StrainMIC (μmol/L)Comparison to Cefotaxime
7aBacillus subtilis6Equipotent
7eSalmonella typhi8Equipotent
9aStaphylococcus aureus10Higher potency

Case Study: Anticancer Activity

In another research effort documented in Molecules, novel compounds based on the structure of this compound were synthesized and tested for anticancer activity:

  • The synthesized compounds exhibited varying degrees of cytotoxicity against different cancer cell lines.
CompoundCell LineIC50 (μM)
AHeLa12
BMCF715
CA54910

These findings suggest that structural modifications can significantly influence the biological activity of these compounds.

Mechanism of Action

The mechanism of action of methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidin-5-yl]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. This mechanism is particularly relevant in the context of cancer therapy, where PARP-1 inhibitors are used to enhance the efficacy of DNA-damaging agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Unique Features Biological Relevance
Target Compound Furo[2,3-d]pyrimidine - 1,3-Dimethyl
- 2,4-Dioxo
- 6-Phenylamino
- Methyl benzoate
Oxygen-containing fused ring; balanced lipophilicity from benzoate Potential kinase inhibition, anti-inflammatory activity
Methyl 4-((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)benzoate () Thieno[2,3-d]pyrimidine - Thiophene ring
- Methyl benzoate
Sulfur atom in fused ring; altered electronic properties Anticancer activity via kinase targeting
Ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate () Pyrazolo[3,4-d]pyrimidine - Ethyl ester
- Acetamido linker
Nitrogen-rich core; enhanced solubility Protein-binding interactions
Methyl 2-({[(5Z)-1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}amino)benzoate () Diazinane - Chlorophenyl
- Trioxo groups
Non-aromatic core; high polarity Antimicrobial potential

Key Comparative Insights:

Core Heterocycle Differences: The furopyrimidine core (target compound) offers distinct electronic and steric profiles compared to sulfur-containing thienopyrimidines () or nitrogen-dense pyrazolopyrimidines (). The oxygen atom in the furo ring may enhance hydrogen-bonding capacity, critical for target binding .

Methyl benzoate versus ethyl esters (): Methyl substitution reduces steric hindrance, possibly enhancing binding affinity.

Biological Activity: Thieno[2,3-d]pyrimidines () exhibit pronounced anticancer activity due to sulfur’s electron-withdrawing effects, whereas the target compound’s phenylamino group may favor anti-inflammatory pathways . Pyrazolopyrimidines () with acetamido linkers show higher solubility, advantageous for oral bioavailability .

Biological Activity

Methyl 4-[1,3-dimethyl-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core fused with a furo moiety and a benzoate group. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays have been conducted against a panel of cancer cell lines to determine its efficacy.

Research Findings

  • Cell Line Testing : The compound was tested against various cancer types including leukemia, melanoma, and breast cancer. Results indicated moderate activity with growth inhibition percentages ranging from 70% to 85% in sensitive cell lines .
  • Mechanism of Action : Preliminary investigations suggest that the compound may inhibit specific kinases involved in cell proliferation pathways. This aligns with findings from similar pyrimidine derivatives that target dihydrofolate reductase (DHFR) and other kinases .

Table 1: Anticancer Activity Summary

Cell Line TypeGrowth Inhibition (%)IC50 (µM)
Leukemia7510
Melanoma8012
Breast Cancer7015
Colon Cancer858

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Various derivatives of pyrimidine compounds are known for their antibacterial and antifungal activities.

Research Findings

  • Antibacterial Testing : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
  • Antifungal Testing : In antifungal assays, it showed effectiveness against Candida albicans, indicating a broad spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Pyrido[2,3-d]pyrimidines : A study found that derivatives exhibited strong inhibition against DHFR, leading to reduced tumor growth in xenograft models .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the phenyl ring significantly enhanced both anticancer and antimicrobial activities .

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